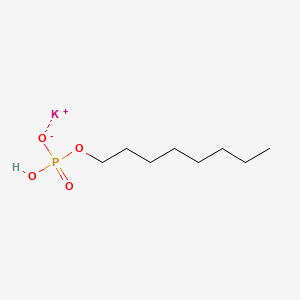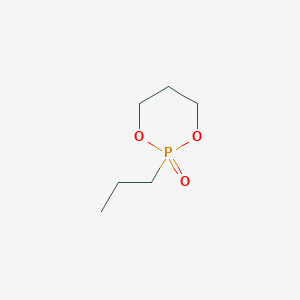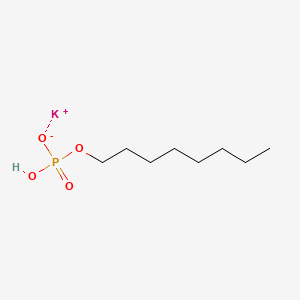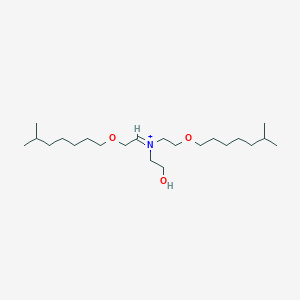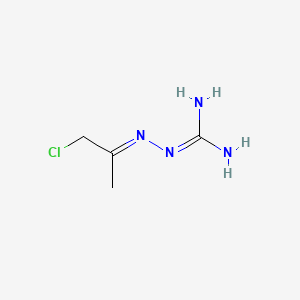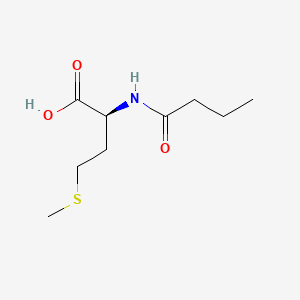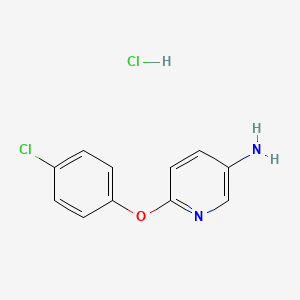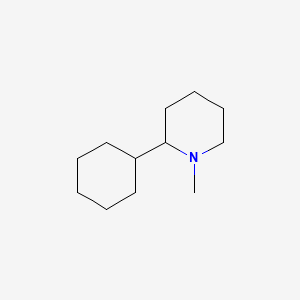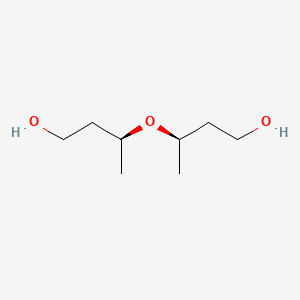
(R*,S*)-(1)-3,3'-Oxydibutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-(1)-3,3’-Oxydibutanol is a chiral compound with two stereocenters It is a type of diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R*,S*)-(1)-3,3’-Oxydibutanol typically involves the reaction of butanediol with an oxidizing agent to form the desired diol. One common method is the catalytic hydrogenation of butanediol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of (R*,S*)-(1)-3,3’-Oxydibutanol often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(R*,S*)-(1)-3,3’-Oxydibutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield butanone or butanal, while reduction can produce butanol or butane.
Scientific Research Applications
(R*,S*)-(1)-3,3’-Oxydibutanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R*,S*)-(1)-3,3’-Oxydibutanol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can participate in redox reactions, altering the oxidative state of other molecules and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A similar diol with hydroxyl groups at the terminal carbons.
2,3-Butanediol: Another diol with hydroxyl groups on adjacent carbons.
Glycerol: A triol with three hydroxyl groups, often used in similar applications.
Uniqueness
(R*,S*)-(1)-3,3’-Oxydibutanol is unique due to its specific stereochemistry and the position of its hydroxyl groups. This gives it distinct chemical properties and reactivity compared to other diols. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
94109-66-7 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(3S)-3-[(2R)-4-hydroxybutan-2-yl]oxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
ZIYSJVFROIOYRQ-OCAPTIKFSA-N |
Isomeric SMILES |
C[C@H](CCO)O[C@@H](C)CCO |
Canonical SMILES |
CC(CCO)OC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


